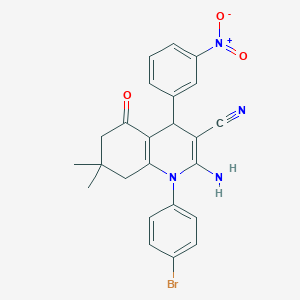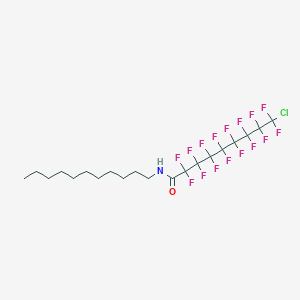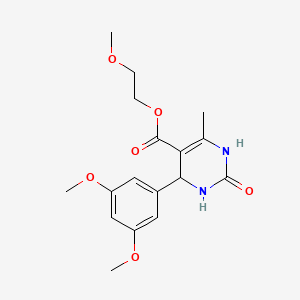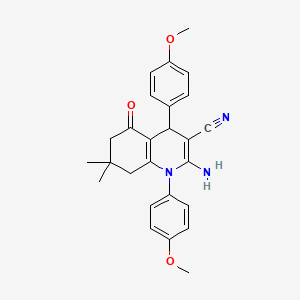![molecular formula C22H16Br2N4O2 B11538233 N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11538233.png)
N'~1~,N'~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’~1~,N’~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide is an organic compound characterized by its unique structure, which includes two 3-bromophenyl groups attached to a benzene-1,3-dicarbohydrazide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide typically involves the condensation reaction between benzene-1,3-dicarbohydrazide and 3-bromobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’~1~,N’~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the 3-bromophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N’~1~,N’~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N’~1~,N’~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’~1~,N’~3~-bis[(E)-(2-hydroxyphenyl)methylidene]benzene-1,3-dicarbohydrazide
- N’~1~,N’~3~-bis[(E)-(4-chlorophenyl)methylidene]benzene-1,3-dicarbohydrazide
Uniqueness
N’~1~,N’~3~-bis[(E)-(3-bromophenyl)methylidene]benzene-1,3-dicarbohydrazide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and materials.
Propriétés
Formule moléculaire |
C22H16Br2N4O2 |
|---|---|
Poids moléculaire |
528.2 g/mol |
Nom IUPAC |
1-N,3-N-bis[(E)-(3-bromophenyl)methylideneamino]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16Br2N4O2/c23-19-8-1-4-15(10-19)13-25-27-21(29)17-6-3-7-18(12-17)22(30)28-26-14-16-5-2-9-20(24)11-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ |
Clé InChI |
FINBAZCEYFHVLL-BKHCZYBLSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=CC=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=CC=C2)C(=O)NN=CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide](/img/structure/B11538155.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11538163.png)
![2,4-dichloro-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11538167.png)
![(2R,3R,10bS)-2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11538175.png)
![4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)

![3-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538184.png)
![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11538192.png)

![3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)amino]propan-1-one](/img/structure/B11538199.png)




